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molecular formula C6H6BrFN2 B1333821 4-Bromo-3-fluorobenzene-1,2-diamine CAS No. 886762-86-3

4-Bromo-3-fluorobenzene-1,2-diamine

Cat. No. B1333821
M. Wt: 205.03 g/mol
InChI Key: ZTSHEADNOHWIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637537B2

Procedure details

A mixture of 142 (25 g, 0.121 mol) and formic acid (75 mL) was heated to reflux for 1.5 h. After the completion of the reaction the reaction was cooled and made basic with 10% NaOH. The resulting solid was filtered and washed with water. Drying overnight under suction afforded 24 g (92%) of 5-bromo-4-fluoro-1H-benzoimidazole (144) as pale yellow solid which was used without further purification.
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:10])=[C:4]([NH2:9])[C:5]([NH2:8])=[CH:6][CH:7]=1.[OH-].[Na+].[CH:13](O)=O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[NH:8][CH:13]=[N:9][C:4]=2[C:3]=1[F:10] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C(=C(C(=CC1)N)N)F
Name
Quantity
75 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Drying overnight under suction
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C2=C(NC=N2)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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